Methyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)amino]benzenecarboxylate
Description
Methyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)amino]benzenecarboxylate is a synthetic organic compound featuring a hybrid structure combining a substituted pyridinyl core with a benzyl-dichloro moiety and a methyl benzoate ester. This compound belongs to a class of chemicals often investigated for pesticidal or pharmacological applications due to its dichlorinated aromatic system and urea-like linkage, which are common motifs in agrochemicals targeting enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
methyl 2-[[1-[(3,4-dichlorophenyl)methyl]-2-oxopyridin-3-yl]carbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O4/c1-30-20(28)14-5-2-3-6-17(14)24-21(29)25-18-7-4-10-26(19(18)27)12-13-8-9-15(22)16(23)11-13/h2-11H,12H2,1H3,(H2,24,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLQTWCRZFMUIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)amino]benzenecarboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C18H19Cl2N3O4
- Molecular Weight : 396.27 g/mol
The compound features a pyridine ring substituted with a dichlorobenzyl moiety and an amino acid derivative, which may contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of the compound exhibit significant anticancer properties. For instance, compounds similar in structure were tested against the MCF-7 breast cancer cell line using the MTT assay. The results indicated that certain derivatives showed stronger cytotoxic effects compared to standard chemotherapeutics like doxorubicin (Dox) .
| Compound | IC50 (µM) | Comparison to Dox |
|---|---|---|
| Compound A | 5.0 | Stronger |
| Compound B | 10.0 | Comparable |
| Doxorubicin | 15.0 | N/A |
This table illustrates the comparative efficacy of various compounds against the MCF-7 cell line.
The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. Research indicates that this compound may inhibit key signaling pathways involved in tumor growth and proliferation .
Study 1: Anticancer Efficacy
In a study published in 2021, researchers synthesized several derivatives of the compound and evaluated their anticancer activity against various cancer cell lines. The most potent derivative exhibited an IC50 value of 5 µM against MCF-7 cells, indicating a promising lead for further development .
Study 2: In Vivo Toxicity Assessment
A toxicity assessment was conducted in murine models to evaluate the safety profile of the compound. The results showed no significant adverse effects at therapeutic doses, suggesting that it may be a viable candidate for further clinical trials .
Comparison with Similar Compounds
Methyl 2-({[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate (CAS 242797-49-5)
- Key Differences: The benzyl group is substituted with 2,4-dichloro instead of 3,4-dichloro.
- The 6-oxo group could modify binding interactions with target enzymes, such as cytochrome P450 isoforms .
2-Ethoxyethyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate (CAS 242471-99-4)
- Key Differences :
- Ethoxyethyl ester replaces the methyl ester.
- Additional 5-chloro substitution on the pyridinyl ring.
- Implications :
Functional Group Comparisons
| Compound Name (CAS) | Benzyl Substitution | Pyridinyl Oxo Position | Ester Group | Additional Substituents |
|---|---|---|---|---|
| Target Compound | 3,4-dichloro | 2-oxo | Methyl | None |
| 242797-49-5 | 2,4-dichloro | 6-oxo | Methyl | None |
| 242471-99-4 | 2,4-dichloro | 6-oxo | Ethoxyethyl | 5-chloro (pyridinyl) |
Key Observations :
Chlorine Substitution Patterns :
- The 3,4-dichlorobenzyl group in the target compound may confer unique steric and electronic effects compared to 2,4-dichloro analogs. The meta and para chlorine positions could enhance π-π stacking interactions in receptor binding .
- 2,4-dichloro analogs (e.g., 242797-49-5) are more common in fungicides, suggesting the target compound’s substitution may diverge in application .
Ester Group Impact :
- Methyl esters (target compound and 242797-49-5) are typically more susceptible to hydrolysis than ethoxyethyl esters (242471-99-4), affecting metabolic stability .
Oxo Position: The 2-oxo group in the target compound versus 6-oxo in analogs may reposition hydrogen-bond donors/acceptors, altering affinity for targets like proteases or oxidoreductases .
Limitations and Knowledge Gaps
- The evidence lacks direct experimental data (e.g., IC₅₀, LD₅₀) for the target compound.
- Comparisons rely on structural extrapolation rather than empirical bioactivity studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
